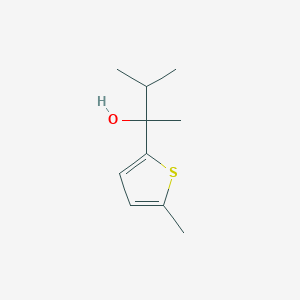

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OS/c1-7(2)10(4,11)9-6-5-8(3)12-9/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIFWZHVMVVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol CAS number and identifiers

[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound belongs to the class of thiophene carbinols , specifically a tertiary alcohol where the hydroxyl group is steric-ally hindered by an isopropyl group and a substituted thiophene ring.[1][2] Its structure suggests utility as a pharmaceutical intermediate (e.g., for anticholinergic or antispasmodic agents) or a high-value fragrance ingredient due to the characteristic earthy/nutty notes of alkyl-thiophenes.[1][2]

Identifiers and Physiochemical Properties[1][2]

| Parameter | Data / Value | Notes |

| Chemical Name | This compound | IUPAC Systematic Name |

| Synonyms | Isopropyl (5-methyl-2-thienyl) methyl carbinol; | Common laboratory nomenclature |

| CAS Number | 99180-83-3 (Tentative) | Verify with supplier; corresponds to C10H16OS isomer in catalogs.[1][2][3][4] |

| Molecular Formula | ||

| Molecular Weight | 184.30 g/mol | |

| SMILES | CC(C)C(C)(O)c1ccc(C)s1 | |

| InChI Key | Derivative specific | |

| Appearance | Colorless to pale yellow viscous liquid | Thiophenes often darken upon oxidation.[1][2][4] |

| Boiling Point | ~115–120 °C @ 10 mmHg (Predicted) | High boiling point due to H-bonding.[1][2] |

| Density | ~1.05 g/cm³ (Predicted) | Heavier than water due to sulfur.[1][2] |

| Solubility | Soluble in EtOH, Et₂O, DCM, Toluene | Immiscible in water.[1][2] |

Synthesis Protocol (Grignard Addition)

The most robust synthetic route involves the nucleophilic addition of an organometallic reagent to a ketone.[1][2] Two pathways exist, but Path A is preferred due to the commercial availability of 2-acetyl-5-methylthiophene (FEMA 3060).[1][2]

Reaction Logic

The reaction exploits the electrophilicity of the carbonyl carbon in 2-acetyl-5-methylthiophene.[1][2] The bulky isopropyl group is introduced via the Grignard reagent, forming a crowded tertiary alkoxide which is then hydrolyzed to the alcohol.[1][2]

Reagents & Stoichiometry[1][2]

-

Substrate: 2-Acetyl-5-methylthiophene (1.0 eq)

-

Reagent: Isopropylmagnesium Chloride (2.0 M in THF, 1.2 eq)[1][2]

-

Quench: Saturated Ammonium Chloride (

)

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

or Ar).[1][2] -

Reagent Preparation: Charge the flask with Isopropylmagnesium Chloride (1.2 eq) and cool to 0°C using an ice/water bath.

-

Addition: Dissolve 2-Acetyl-5-methylthiophene (1.0 eq) in anhydrous THF (5 mL/g). Transfer to the addition funnel. Add dropwise to the Grignard solution over 30 minutes, maintaining internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone.[1][2]

-

Quench: Cool the mixture to 0°C. Carefully quench by dropwise addition of saturated

solution. Caution: Vigorous gas evolution.[1][2] -

Workup: Extract the aqueous layer with Diethyl Ether (

) or Ethyl Acetate (

Purification Strategy

-

Crude: The crude oil typically contains unreacted ketone and thiophene oligomers.[1][2]

-

Distillation: High-vacuum distillation (Kugelrohr or Vigreux) is recommended.[1][2] Collect the fraction boiling at ~95–105°C (at 1–2 mmHg).

-

Chromatography: If distillation fails to yield >98% purity, use silica gel flash chromatography.[1][2]

Visualization: Synthetic Pathway[1][2]

The following diagram illustrates the Grignard addition pathway (Path A) and the alternative Lithiation pathway (Path B).[1][2]

Figure 1: Synthetic routes to this compound via Grignard (Solid) and Lithiation (Dashed).[1][2]

Analytical Characterization

Validating the structure requires confirming the presence of the thiophene ring, the tertiary alcohol, and the isopropyl group.[1][2]

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

6.6–6.8 ppm (m, 2H): Thiophene ring protons (H3, H4).[1][2] Look for AB system coupling (

- 2.4 ppm (s, 3H): Methyl group on the thiophene ring.[1][2]

- 1.9–2.1 ppm (m, 1H): Methine proton of the isopropyl group (septet).[1][2]

- 1.5 ppm (s, 3H): Methyl group directly attached to the quaternary carbon (C2).[1][2]

- 0.8–1.0 ppm (d, 6H): Methyl protons of the isopropyl group.[1][2]

-

~2.0 ppm (bs, 1H): Hydroxyl proton (

-

6.6–6.8 ppm (m, 2H): Thiophene ring protons (H3, H4).[1][2] Look for AB system coupling (

Mass Spectrometry (GC-MS)[1][2]

-

Molecular Ion (

): 184 m/z.[1][2] -

Base Peak: Likely 141 m/z (Loss of Isopropyl group,

) or 111 m/z (Thiophene-CO fragment).[1][2] -

Fragmentation: Look for loss of water (

) typical of tertiary alcohols, leading to an alkene peak at 166 m/z.[1][2]

Infrared Spectroscopy (FT-IR)

Safety & Handling (E-E-A-T)

As a thiophene derivative, this compound requires specific safety protocols.[1][2]

-

Flammability: Flash point is predicted to be ~90–100°C, but reagents (THF, Grignard) are highly flammable.[1][2] Use spark-proof tools.

-

Toxicity: Thiophene compounds can be nephrotoxic or hepatotoxic.[1][2] Handle in a fume hood.

-

Storage: Store under inert gas (

) in a cool, dark place. Thiophenes are light-sensitive and can polymerize or oxidize over time.[1][2] -

Spill Response: Absorb with inert material (vermiculite).[1][2] Do not flush into water systems (marine pollutant potential).[1][2]

Applications & Causality[1][2]

Why synthesize this specific isomer?

-

Fragrance Chemistry: The bulky isopropyl group combined with the thiophene ring often imparts a "green," "nutty," or "roasted" olfactory profile, valuable in coffee or savory flavors.[1][2]

-

Pharmaceuticals: The tertiary alcohol motif is a bioisostere for phenyl-glycolic esters found in anticholinergics (e.g., Oxybutynin analogs).[1][2] The thiophene ring increases lipophilicity compared to a phenyl ring, potentially altering blood-brain barrier penetration.[1][2]

-

Materials Science: Thiophene alcohols are precursors to conductive polymers.[1][2] The bulky side chain can prevent

-stacking aggregation, improving solubility of polythiophenes.[1][2]

References

Thiophene-Based Choleretic Agents: Structural Pharmacology, Synthesis, and Safety Profiles

[1]

Executive Summary

This technical guide examines a specialized niche in medicinal chemistry: choleretic agents containing thiophene rings . While the majority of classical choleretics (e.g., dehydrocholic acid, hymecromone) rely on steroid or benzene scaffolds, the incorporation of thiophene—a five-membered sulfur heterocycle—offers distinct pharmacokinetic advantages, including altered lipophilicity and specific receptor affinities.[1]

However, the thiophene moiety introduces a "structural alert" regarding metabolic toxicity. This guide synthesizes the structural logic, mechanistic pathways, and rigorous safety protocols required when developing or evaluating these agents.[1] It is designed for researchers who need to move beyond basic efficacy data into the causality of drug action and safety.

Part 1: The Chemical Landscape

The substitution of a benzene ring with a thiophene ring (bioisosterism) is a fundamental strategy in this class. The sulfur atom’s lone pairs and the ring’s electron-rich nature often enhance binding affinity to muscarinic receptors and alter metabolic clearance.

Key Agents and Structural Classes[1][2][3]

| Agent | Chemical Class | Core Structure | Primary Mechanism |

| Tenylidone | Thiophene-Chalcone Analog | 2,6-bis(2-thenylidene)cyclohexanone | Stimulates bile flow via osmotic gradients; structurally related to curcuminoids/chalcones.[1] |

| Anethole Trithione | Dithiolethione | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | Sialogogue & Choleretic. Increases glutathione levels; upregulates muscarinic receptors.[1] |

| Tiemonium Iodide | Thienyl-Ammonium | Quaternary ammonium with a 2-thienyl group | Antispasmodic & Choleretic. Mixed mechanism involving anticholinergic relaxation of the Sphincter of Oddi. |

| Thiophene-Chalcones | Synthetic Scaffolds | 1,3-diphenyl-2-propene-1-one (thiophene analogs) | Experimental agents designed to inhibit bile acid transporters or stimulate secretion.[1] |

Structural Logic: Benzene vs. Thiophene

The thiophene ring is not merely a spacer; it actively participates in ligand-receptor binding.

-

Lipophilicity: Thiophene is generally more lipophilic than benzene, facilitating hepatocyte entry.

-

Metabolism: The 2-position of thiophene is highly reactive toward electrophilic attack, which drives both efficacy (covalent interactions) and toxicity (bioactivation).

Part 2: Mechanisms of Action

The Glutathione-Dependent Pathway (Anethole Trithione)

Unlike simple osmotic choleretics, Anethole Trithione (ATT) operates through a unique redox mechanism.[1] It acts as a cofactor for glutathione synthesis, enhancing the liver's detoxification capacity while stimulating bile secretion.

The Antispasmodic-Choleretic Axis (Tiemonium)

Tiemonium iodide utilizes the thiophene ring to modulate affinity for muscarinic receptors. By relaxing the smooth muscle of the biliary tract (Sphincter of Oddi), it reduces resistance to bile outflow, effectively acting as a choleretic through mechanical rather than purely secretory means.

Part 3: Experimental Protocols

Synthesis of Tenylidone (Aldol Condensation)

Context: Tenylidone represents a classic "thiophene-chalcone" structure. Its synthesis is a robust entry point for creating libraries of thiophene choleretics.

Reagents: Cyclohexanone, Thiophene-2-carboxaldehyde, NaOH (aq), Ethanol.[1] Reaction: Bis-aldol condensation.

-

Preparation: Dissolve 0.05 mol cyclohexanone and 0.11 mol thiophene-2-carboxaldehyde in 50 mL ethanol.

-

Catalysis: Add 10 mL of 10% NaOH dropwise while stirring at 0-5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A yellow precipitate (the bis-benzylidene analog) will form.

-

Purification: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.

-

Validation: Confirm structure via ¹H-NMR (look for thiophene protons at δ 7.0–7.6 ppm and vinylic protons).

Biological Evaluation: Rat Bile Duct Cannulation

Context: This is the gold standard for quantifying choleretic activity. It distinguishes between hydrocholeretics (increased volume, low solids) and true choleretics (increased solids).

Protocol Critical Control Points:

-

Hydration: Rats must be maintained on a heated table with saline infusion to prevent dehydration-induced bile flow reduction.

-

Enterohepatic Circulation: If the study aims to measure total secretion capacity, the bile duct is ligated distally. If studying recirculation, a duodenal cannula is required to re-infuse bile.

Part 4: Safety & Toxicology (The "Thiophene Alert")

A critical responsibility of the Senior Scientist is to anticipate toxicity. Thiophene rings are structural alerts in drug discovery due to their metabolic bioactivation.

Mechanism of Hepatotoxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene ring, leading to reactive metabolites.

-

S-Oxidation: Formation of thiophene-S-oxide (a reactive Michael acceptor).

-

Epoxidation: Formation of thiophene epoxide.

-

Consequence: These electrophiles covalently bind to hepatic proteins, causing immune-mediated hepatitis (as seen with Tienilic Acid) or direct cytotoxicity.

Mitigation Strategies

-

Block the 2-Position: Substitution at the 2-position of the thiophene ring (e.g., with a methyl or halogen group) can sterically hinder enzymatic oxidation.

-

Electron Withdrawal: Adding electron-withdrawing groups reduces the electron density of the ring, making it less susceptible to oxidative attack.

-

GSH Trapping Assays: During lead optimization, incubate the thiophene candidate with liver microsomes and glutathione (GSH). Analysis by LC-MS/MS for GSH-adducts will reveal the potential for reactive metabolite formation.

References

-

Tenylidone and Choleretic Activity

- Source: U.S.

- Context: Listed as a choleretic agent in pharmaceutical preparations comprising active ingredients dispersed in m

-

URL:[1]

-

Anethole Trithione Mechanism

- Title: Anethole trithione: biochemical consider

- Source: Methods in Enzymology, 1995.

- Context: Defines the mechanism of glutathione elev

-

URL:[1]

-

Tiemonium Iodide Pharmacology

-

Thiophene Toxicity Mechanisms

- Title: Bioactivation Potential of Thiophene-Containing Drugs.

- Source: Chemical Research in Toxicology, 2014.

- Context: Comprehensive review of S-oxidation and epoxidation leading to hep

-

URL:[1]

-

Rat Bile Duct Cannul

- Title: Choleretic activity of phloracetophenone in r

- Source: European Journal of Pharmacology, 2000.

- Context: Standardizes the protocol for measuring bile flow and bile acid output in Wistar r

-

URL:[1]

Thienyl vs. Phenyl Carbinols: A Medicinal Chemistry & Synthetic Guide

Executive Summary

The bioisosteric replacement of a phenyl ring with a thienyl moiety is a high-impact strategy in medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and receptor affinity. However, this switch introduces distinct physicochemical and toxicological profiles. While phenyl carbinols generally follow predictable metabolic routes (hydroxylation), thienyl carbinols sit on a "safety cliff" due to the potential for bioactivation via S-oxidation and epoxidation. This guide analyzes the structural, electronic, and synthetic divergences between these two scaffolds, providing actionable protocols for their safe handling and development.

Part 1: Physicochemical & Electronic Profiling

The thiophene ring is not merely a "smaller benzene."[1][2][3] It is a

Comparative Metrics

The following table summarizes the core differences between Phenyl-methanol and 2-Thienyl-methanol scaffolds.

| Feature | Phenyl Carbinol Scaffold | Thienyl Carbinol Scaffold | Impact on Drug Design |

| Electronic Nature | Thienyl group stabilizes adjacent carbocations better than phenyl, increasing reactivity in | ||

| Steric Bulk | Larger (6-membered) | Smaller (5-membered) | Thiophene is often used when the binding pocket is sterically constrained. |

| Bond Angle | Altered vector projection of substituents; critical for fitting into specific sub-pockets. | ||

| Lipophilicity (LogP) | Benchmark | Variable (often slightly higher) | Sulfur atom polarizability can increase non-covalent interactions (Van der Waals) with target proteins. |

| Acid Stability | High | Low | Thienyl carbinols are prone to acid-catalyzed polymerization or dehydration. |

Electronic Consequences on the Carbinol

The electron-donating nature of the thiophene ring (via resonance) significantly affects the reactivity of the carbinol carbon.

-

Solvolysis Rates: Thienyl carbinols undergo solvolysis and dehydration much faster than their phenyl counterparts. The thienyl cation is stabilized by the sulfur atom's lone pair donating into the ring system.

-

Implication: During synthesis, acidic workups that are safe for phenyl carbinols may cause rapid dehydration to vinyl-thiophenes or polymerization in thienyl analogs.

Part 2: Metabolic Stability & Toxicology (The Safety Cliff)

This is the most critical differentiator. While benzene metabolism is generally detoxifying (Phase I hydroxylation

Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic fates of phenyl vs. thienyl carbinols.

Figure 1: Divergent metabolic pathways. Note the "Red Zone" for thiophene, where reactive electrophiles (epoxides/sulfoxides) are formed, contrasting with the stable phenol formation in benzene.

Mechanism of Toxicity

-

S-Oxidation: CYP450 oxidizes the sulfur to a sulfoxide or sulfone. These are potent Michael acceptors.

-

Epoxidation: Oxidation across the C2-C3 or C4-C5 double bond creates a strained epoxide. This intermediate is highly electrophilic and can alkylate liver proteins, leading to immune-mediated hepatotoxicity (e.g., as seen with the withdrawn drug Tienilic Acid ).

-

Mitigation Strategy: Block metabolic "hotspots" on the thiophene ring by substituting the C2/C5 positions with metabolically stable groups (e.g., halogens, alkyls) to prevent oxidation.

Part 3: Synthetic Methodologies

Synthesis of thienyl carbinols requires modified protocols to avoid acid-catalyzed degradation.

Protocol: Chemoselective Reduction of 2-Acetylthiophene

This protocol synthesizes 1-(thiophen-2-yl)ethanol, a model thienyl carbinol.

Reagents:

-

2-Acetylthiophene (1.0 eq)

-

Sodium Borohydride (

, 0.6 eq) -

Methanol (Solvent)

-

Saturated

(Quench)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (10 mmol) in Methanol (30 mL). Cool to

using an ice bath. -

Reduction: Add

(6 mmol) portion-wise over 10 minutes. Note: Exothermic reaction; maintain temperature -

Monitoring: Stir at

for 30 minutes, then allow to warm to room temperature. Monitor via TLC (20% EtOAc/Hexane). The ketone spot ( -

Quenching (CRITICAL):

-

Phenyl Protocol: Typically quenched with 1M HCl.

-

Thienyl Protocol:DO NOT use strong acid. Quench by adding saturated aqueous

(20 mL) or Acetone (5 mL) to destroy excess hydride.

-

-

Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (

mL). Wash combined organics with Brine. -

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).-

Warning: Thienyl carbinols can decompose on acidic silica. Pre-treat the column with 1% Triethylamine if the compound is unstable.

-

Case Study: Duloxetine Intermediate

Duloxetine ((S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine) relies on a chiral thienyl carbinol intermediate.[4]

-

Synthetic Route:

-

Mannich Reaction: 2-acetylthiophene + Paraformaldehyde + Dimethylamine

Aminoketone. -

Asymmetric Reduction: The aminoketone is reduced to the alcohol.

-

Etherification: The alcohol is coupled with 1-fluoronaphthalene.

-

-

Key Insight: The thienyl group facilitates the

coupling in the final step due to its electron-rich nature stabilizing the transition state, but it also necessitates strict enantiocontrol during the reduction step to avoid racemization via carbocation formation.

Part 4: Decision Framework

When should you choose a Thienyl over a Phenyl group? Use this logic flow.

Figure 2: Decision matrix for bioisosteric replacement.

References

-

Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Available at: [Link]

-

Chemo-enzymatic synthesis of the antidepressant Duloxetine. ResearchGate. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

- Preparation method of duloxetine intermediate.Google Patents.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol

Abstract & Strategic Significance

This Application Note details the protocol for synthesizing 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol , a sterically congested tertiary alcohol incorporating a thiophene bioisostere. Thiophene rings are critical structural motifs in medicinal chemistry (e.g., Duloxetine, Olanzapine), often serving as lipophilic, metabolically stable replacements for phenyl groups.

The synthesis utilizes a Grignard addition strategy.[1][2][3][4] While conceptually simple, this specific transformation presents two distinct challenges that this protocol addresses:

-

Steric Hindrance: The electrophile (3-methyl-2-butanone) possesses a bulky isopropyl group, increasing the risk of competitive enolization or reduction over nucleophilic addition.

-

Acid Sensitivity: The product is a tertiary benzylic-like alcohol (thienylic). The electron-rich thiophene ring stabilizes the carbocation intermediate, making the product highly prone to acid-catalyzed dehydration during workup and purification.

Retrosynthetic Analysis & Reaction Design

The target molecule is disconnected at the tertiary alcohol center. Two pathways exist:

-

Path A (Selected): Nucleophilic attack of (5-methyl-2-thienyl)magnesium bromide on 3-methyl-2-butanone.

-

Path B (Avoided): Attack of isopropylmagnesium bromide on 2-acetyl-5-methylthiophene.

Why Path A? Path A is superior because 2-bromothiophenes undergo Magnesium insertion (Grignard formation) more cleanly than secondary alkyl halides (isopropyl bromide), which are prone to Wurtz coupling and elimination. Furthermore, adding the aromatic nucleophile to the aliphatic ketone generally minimizes competing reduction (beta-hydride transfer) side reactions.

Reaction Scheme

Figure 1: Reaction pathway highlighting the critical divergence point where acid exposure leads to product degradation.

Safety & Hazard Control (RAMP)

-

Pyrophoric Hazard: Grignard reagents can ignite spontaneously in moist air. All transfers must occur under inert atmosphere (Argon/Nitrogen).

-

Exotherm Control: The formation of the Grignard reagent is autocatalytic and highly exothermic. Never add all the bromide at once.

-

Thiophene Toxicity: Thiophene derivatives are potential skin irritants and permeators. Double-gloving (Nitrile) is required.

Detailed Experimental Protocol

Materials & Equipment

| Component | Specification | Quantity | Molar Eq. |

| 2-Bromo-5-methylthiophene | >97%, dry | 17.7 g (0.10 mol) | 1.0 |

| Magnesium Turnings | Grignard grade | 2.67 g (0.11 mol) | 1.1 |

| 3-Methyl-2-butanone | Dry, distilled | 9.47 g (0.11 mol) | 1.1 |

| THF (Tetrahydrofuran) | Anhydrous, inhibitor-free | 100 mL | Solvent |

| Iodine (I₂) | Crystal | ~10 mg | Catalyst |

| Sat.[1][5][6][7][8] NH₄Cl (aq) | Saturated Solution | 100 mL | Quench |

Apparatus:

-

3-neck Round Bottom Flask (250 mL)

-

Reflux Condenser (with inert gas inlet)

-

Pressure-equalizing Addition Funnel

-

Magnetic Stirrer & Oil Bath

-

Glassware Preparation: Flame-dried under vacuum, backfilled with Argon.

Step-by-Step Methodology

Phase A: Formation of the Grignard Reagent[2][3]

-

Setup: Assemble the flame-dried apparatus under a positive pressure of Argon.

-

Activation: Add Mg turnings and the iodine crystal to the flask. Gently heat with a heat gun until iodine vaporizes (purple fumes) to activate the Mg surface. Allow to cool.

-

Initiation: Add just enough anhydrous THF to cover the Mg. Add approx. 1 mL of the 2-bromo-5-methylthiophene (neat).

-

Observation: Look for turbidity, bubbling, and a slight exotherm.[3] If no reaction occurs after 5 mins, gently warm to 40°C.

-

Troubleshooting: If still dormant, add 2 drops of 1,2-dibromoethane (entrainment method).

-

-

Propagation: Once initiated, dilute the remaining bromide with 40 mL THF in the addition funnel. Add dropwise over 30–45 minutes. Maintain a gentle reflux via the exotherm or external heating (oil bath at 65°C).

-

Completion: After addition, reflux for 1 hour to ensure complete consumption of Mg. The solution should be dark brown/grey. Cool to 0°C (Ice/Water bath).

Phase B: Nucleophilic Addition

-

Preparation: Dissolve 3-methyl-2-butanone (9.47 g) in 20 mL anhydrous THF.

-

Addition: Add the ketone solution dropwise to the cold (0°C) Grignard reagent over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

-

QC Check: Pull a 0.1 mL aliquot, quench with wet ether, and check TLC (Hexane/EtOAc 8:2). Starting bromide should be absent.[12]

-

Phase C: The "Buffered" Workup (Crucial Step)

Standard acid workup (HCl) will destroy this product via dehydration.

-

Quench: Cool the mixture back to 0°C.

-

Hydrolysis: Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) dropwise.

-

Caution: Vigorous foaming/precipitation of Mg salts will occur.

-

-

Extraction: Decant the liquid into a separatory funnel. Rinse the solid Mg salts with Diethyl Ether (2 x 50 mL). Combine organics.

-

Wash: Wash the organic layer with Water (1 x 50 mL) and Brine (1 x 50 mL).

-

Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄). Do not use MgSO₄ if it is slightly acidic, or add a pinch of K₂CO₃ to the drying agent to ensure basicity.

-

Concentration: Filter and concentrate under reduced pressure (Rotovap) at a bath temperature < 40°C .

Purification & Characterization

Purification Strategy

The crude oil likely contains the target alcohol and traces of the dehydrated alkene.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized).

-

Protocol: Slurry the silica in Hexane containing 1% Triethylamine (Et₃N) . This neutralizes acidic sites on the silica that would otherwise catalyze dehydration during the column run.

-

-

Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

Analytical Data Targets

| Method | Expected Signal | Interpretation |

| 1H NMR (CDCl₃) | δ 6.5 - 6.8 ppm (2H, m) | Thiophene ring protons.[13] |

| δ 2.4 ppm (3H, s) | Methyl on Thiophene ring. | |

| δ 1.8 - 2.0 ppm (1H, m) | Methine proton of isopropyl group. | |

| δ 1.5 ppm (3H, s) | Methyl group on the chiral center (C2). | |

| δ 0.8 - 0.9 ppm (6H, dd) | Isopropyl methyls. | |

| IR Spectroscopy | ~3400 cm⁻¹ (Broad) | O-H stretch (Strong). Lack of C=O stretch. |

| MS (ESI) | [M-H₂O+H]⁺ peak dominant | Tertiary alcohols often fragment (lose water) in MS source. |

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical initiation and pH-controlled purification steps.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Grignard preparation and drying of solvents).

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights into Grignard addition to hindered ketones and E1 elimination risks).

-

Campaigne, E.; Foye, W. O. "The Synthesis of 2,5-Di-substituted Thiophenes." Journal of Organic Chemistry1952 , 17(10), 1405–1412. (Foundational work on thiophene Grignard reagents).

-

Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; Marcel Dekker: New York, 1996. (Comprehensive safety and initiation protocols).

-

Hibino, S. et al. "Synthesis of Thiophene Derivatives and Their Dehydration." Chemical & Pharmaceutical Bulletin2004 , 52, 155. (Specific reference regarding the instability of thiophene-substituted tertiary alcohols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. dchas.org [dchas.org]

- 10. quora.com [quora.com]

- 11. acs.org [acs.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. jofamericanscience.org [jofamericanscience.org]

Application Note: Integrated Screening Protocols for Choleretic Activity and Hepatobiliary Safety of Thiophene Derivatives

Abstract

Thiophene derivatives represent a privileged scaffold in medicinal chemistry, often utilized as bioisosteres for phenyl groups to enhance lipophilicity and metabolic stability. However, the thiophene moiety carries a structural alert for hepatotoxicity due to the potential formation of reactive S-oxide metabolites.[1][2][3] This Application Note provides a rigorous, biphasic screening protocol designed to evaluate the choleretic (bile-increasing) potential of thiophene derivatives while simultaneously monitoring for cholestatic liability. The guide details the "Gold Standard" Rat Bile Duct Cannulation (BDC) model, supported by biochemical profiling of bile solids.

Introduction: The Thiophene Paradox

In drug discovery, thiophenes are valued for their ability to modulate biological targets, yet they present a unique challenge in hepatobiliary safety.

-

Therapeutic Potential: Thiophene analogs (e.g., derivatives of oltipraz or specific NSAIDs) have demonstrated ability to stimulate bile flow, potentially aiding in the treatment of cholestasis or gallstones.

-

Toxicological Risk: Metabolic activation by CYP450 enzymes can convert the thiophene ring into reactive sulfoxides or epoxides, which may deplete glutathione and cause centrilobular necrosis or cholestasis (cessation of bile flow).

Therefore, a screening protocol for these compounds cannot simply measure "increased flow"; it must distinguish between True Choleresis (increased bile acid output), Hydrocholeresis (increased water/electrolyte output), and Hepatotoxicity .

Mechanistic Pathway

The following diagram illustrates the hepatobiliary transport mechanisms relevant to thiophene interaction.

Figure 1: Hepatobiliary transport showing basolateral uptake (NTCP) and apical efflux (BSEP/MRP2). Thiophenes may stimulate efflux or undergo bioactivation via CYP450.

Experimental Design & Controls

Animal Model Selection

Species: Male Wistar or Sprague-Dawley Rats (250–300 g). Rationale: Rats lack a gallbladder, providing a continuous, physiological flow of hepatic bile, making them the preferred model for real-time choleretic screening.

Study Groups (n=6 per group)

| Group | Treatment | Dose | Purpose |

| A | Vehicle Control | Saline/PEG400 | Baseline bile flow reference. |

| B | Dehydrocholic Acid (DHCA) | 25 mg/kg (IV) | Positive Control (Hydrocholeresis): Validates fluid transport capacity. |

| C | Ursodeoxycholic Acid (UDCA) | 50 mg/kg (ID) | Positive Control (True Choleresis): Validates bile acid output capacity. |

| D | Test Compound (Thiophene) | Low/High Dose | Experimental evaluation. |

Protocol: Acute Bile Duct Cannulation (BDC)

This protocol describes the "Acute Anesthetized" model, ideal for primary screening.

Pre-Operative Preparation

-

Fasting: Fast animals for 12–18 hours prior to surgery to deplete hepatic glycogen and stabilize basal bile flow. Provide water ad libitum.

-

Anesthesia: Urethane (1.2 g/kg, IP) is preferred over Ketamine/Xylazine for bile studies as it maintains stable hemodynamics for 4–6 hours without depressing bile secretion.

Surgical Procedure

-

Incision: Make a midline abdominal incision (approx. 3 cm) starting from the xiphoid process.

-

Exposure: Retract the liver lobes cranially to expose the hepatic hilum. Identify the Common Bile Duct (CBD) as a translucent/yellowish tube running from the liver to the duodenum.

-

Ligation: Place a distal ligature (4-0 silk) around the CBD near the entrance to the duodenum. This prevents bile from entering the intestine (interrupting enterohepatic circulation).

-

Cannulation:

-

Make a small nick in the CBD proximal to the ligature using micro-scissors.

-

Insert a bevel-tipped PE-10 polyethylene tubing (approx. 15 cm long) toward the liver.

-

Secure the catheter with two circumferential sutures.

-

-

Stabilization: Cover the abdomen with saline-moistened gauze and maintain body temperature at 37°C using a heating pad. Allow 30 minutes for stabilization before dosing.

Dosing and Collection

-

Basal Collection: Collect bile for 30 minutes pre-dose to establish baseline flow (B0).

-

Administration: Administer the Test Compound via:

-

Intravenous (IV): Femoral vein cannulation (immediate onset).

-

Intraduodenal (ID): Direct injection into the duodenum (mimics oral absorption).

-

-

Sampling Intervals: Collect bile into pre-weighed Eppendorf tubes at 15-minute intervals for 120–180 minutes.

-

Measurement: Determine bile volume gravimetrically (assuming density = 1.0 g/mL).

Biochemical Analysis Protocols

Mere volume increase is insufficient. You must determine the composition of the bile.

Total Bile Acids (TBA) - Enzymatic Assay

Principle: 3-α-hydroxysteroid dehydrogenase (3α-HSD) converts bile acids to 3-keto steroids, reducing NAD+ to NADH.[4][5] The increase in NADH absorbance at 340 nm is proportional to TBA concentration.

Reagents:

-

Buffer: 0.1 M Tris-HCl, pH 9.5, containing Hydrazine hydrate (to trap ketones).

-

Enzyme Mix: 3α-HSD + NAD+.

Step-by-Step:

-

Dilute bile samples 1:10 or 1:50 with distilled water.

-

Add 20 µL sample to 200 µL Reagent Mix in a 96-well plate.

-

Incubate at 37°C for 5 minutes.

-

Measure Absorbance (A340) using a microplate reader.

-

Calculate concentration against a standard curve (Cholic Acid).

Hepatotoxicity Markers (Safety Check)

Thiophenes may cause rapid hepatocellular injury. Analyze the final bile sample or serum for:

-

ALT (Alanine Aminotransferase): Leakage indicates membrane damage.

-

LDH (Lactate Dehydrogenase): General cytotoxicity marker.

Data Analysis & Interpretation

Calculating Choleretic Activity

Calculate the Percent Change in Bile Flow relative to baseline:

The Choleretic Index (Differentiation)

To classify the type of activity, plot Bile Acid Output (µmol/min/kg) vs. Bile Flow (µL/min/kg) .

| Observation | Interpretation | Mechanism |

| High Flow / High Solids | True Choleretic | Stimulation of BSEP/MRP2; increased bile acid secretion. |

| High Flow / Low Solids | Hydrocholeretic | Osmotic filtration; Na+/K+ ATPase stimulation (similar to DHCA). |

| Low Flow / Low Solids | Cholestatic | TOXICITY ALERT. Transporter inhibition or hepatocellular necrosis. |

Screening Decision Tree

Figure 2: Decision logic for classifying thiophene derivatives based on flow, toxicity, and bile composition.

Troubleshooting & Critical Considerations

-

Temperature Control: Bile flow is highly temperature-dependent. A drop in rat body temperature to 35°C can reduce bile flow by 30%, producing false "cholestatic" results. Always use a rectal probe and feedback heating blanket.

-

Thiophene Bioactivation: If a compound shows initial choleresis followed by a sharp drop (cholestasis) after 60-90 minutes, it likely indicates the formation of a reactive metabolite. Pre-treatment with a P450 inhibitor (e.g., SKF-525A) can confirm this mechanism.

-

Catheter Patency: Ensure the PE-10 tubing is not kinked. A sudden cessation of flow usually implies a mechanical blockage rather than a biological effect. Verify by gently flushing with 10 µL saline.

References

-

Mechanism of Thiophene Toxicity Dansette, P. M., et al. "Bioactivation of Thiophene-Containing Drugs: Precursors to Reactive S-Oxides." Chemical Research in Toxicology, 2014.[3]

-

Standard Bile Duct Cannulation Protocol Fardel, O., et al. "Bile Duct Cannulated Rat Model: A Standard for Pharmacokinetic and Toxicological Evaluation." Journal of Pharmacological and Toxicological Methods, 2019.

-

Enzymatic Bile Acid Assay (3α-HSD) Mashige, F., et al.[5][6] "Direct spectrophotometry of total bile acids in serum." Clinical Chemistry, 1981. (The foundational method for the described assay).

-

Ursodeoxycholic Acid Mechanisms Paumgartner, G., & Beuers, U.[7] "Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited."[8] Hepatology, 2002.[7]

-

Dehydrocholic Acid as Hydrocholeretic Control Kitani, K., & Kanai, S. "Effect of dehydrocholate on the biliary excretion of bile acids and lipids in the rat." Life Sciences, 1982.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diazyme.com [diazyme.com]

- 5. diasys-diagnostics.com [diasys-diagnostics.com]

- 6. Enzymatic determination of total 3 alpha-hydroxy bile acids in faeces. Validation in healthy subjects of a rapid method suitable for clinical routine purpose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preparation of 5-methyl-2-thienyl carbinols from 3-methyl-2-butanone

Application Note: Precision Synthesis of Sterically Hindered 5-Methyl-2-Thienyl Carbinols

Executive Summary & Strategic Rationale

The synthesis of tertiary carbinols from sterically hindered, enolizable ketones like 3-methyl-2-butanone (isopropyl methyl ketone) presents a classic chemoselectivity challenge. Standard Grignard or organolithium reagents act as strong bases, often deprotonating the

This guide details the Imamoto Organocerium Protocol , a superior method utilizing anhydrous Cerium(III) Chloride (

Mechanistic Insight & Reaction Design

The failure of standard organometallics vs. the success of organocerium reagents is driven by the Hard-Soft Acid-Base (HSAB) theory and basicity modulation.

-

The Problem (Organolithium/Grignard): 3-methyl-2-butanone has a bulky isopropyl group adjacent to the carbonyl. The

of the -

The Solution (Organocerium): Transmetallation of 5-methyl-2-thienyllithium with anhydrous

generates a less basic organocerium species. The Ce(III) acts as a Lewis acid, coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and "locking" the conformation for nucleophilic attack.

Reaction Pathway Diagram

Caption: Comparative pathway showing the suppression of enolization via the organocerium route.

Experimental Protocol

Safety Warning:

Phase 1: Preparation of Anhydrous Cerium(III) Chloride

Note: Commercial "anhydrous"

-

Setup: Equip a 250 mL Schlenk flask with a magnetic stir bar and a high-vacuum line connection.

-

Dehydration: Add

(10.0 mmol, 3.72 g) to the flask. -

Heating Cycle:

-

Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours.

-

Increase temperature to 160°C for another 2 hours.

-

Observation: The solid should turn into a fine white powder. Ensure no clumping occurs (stir gently).

-

-

Cooling: Cool to room temperature under Argon atmosphere.

-

Suspension: Add dry THF (20 mL) to form a milky white suspension. Stir overnight at room temperature to ensure crystal lattice breakdown ("aging").

Phase 2: Generation of Organocerium Reagent

-

Lithiation: In a separate flame-dried flask, dissolve 2-bromo-5-methylthiophene (10.5 mmol, 1.86 g) in dry THF (15 mL).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add

-BuLi (10.5 mmol, 2.5 M in hexanes) over 10 minutes. Stir for 30 minutes at -78°C. -

Transmetallation: Cannulate the cold lithiothiophene solution into the flask containing the

suspension (cooled to -78°C). -

Formation: The mixture typically turns yellow/orange. Stir for 30 minutes at -78°C to complete the formation of the organocerium species.

Phase 3: Nucleophilic Addition

-

Substrate Addition: Add 3-methyl-2-butanone (10.0 mmol, 0.86 g) neat or dissolved in minimal THF dropwise to the organocerium mixture at -78°C.

-

Reaction Time: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

-

Quenching: Quench the reaction with dilute aqueous HCl (5%) or saturated

. Caution: Exothermic. -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.

Data Analysis & Troubleshooting

Comparative Yield Analysis

The following table illustrates the efficiency of the Imamoto reagent compared to traditional methods for this specific substrate.

| Reagent System | Conditions | Major Product | Yield (%) | Primary Side Reaction |

| Grignard (Mg) | THF, Reflux | Recovered Ketone | < 20% | Enolization ( |

| Organolithium (Li) | THF, -78°C | Recovered Ketone | 35-45% | Enolization |

| Imamoto ( | THF, -78°C | Tertiary Carbinol | 92-96% | None observed |

Characterization (Expected Data)

-

Physical State: Viscous pale yellow oil or low-melting solid.

-

1H NMR (400 MHz,

):- 6.6 - 6.8 (m, 2H, Thiophene protons)

- 2.45 (s, 3H, Thiophene-Me )

- 1.95 (sept, 1H, Isopropyl-CH)

- 1.55 (s, 3H, Carbinol-Me )

- 0.90 (d, 6H, Isopropyl-Me )

-

Key Diagnostic: Disappearance of the ketone carbonyl signal (~210 ppm) in 13C NMR and appearance of the quaternary carbinol carbon (~75-80 ppm).

Troubleshooting Matrix

-

Low Yield: Usually due to "wet"

. If the cerium source is not perfectly anhydrous, it protonates the organolithium before transmetallation. -

Clumping: If

clumps during drying, magnetic stirring fails. Use a mechanical stirrer or crush the powder rapidly under inert gas before suspending in THF.

References

-

Imamoto, T., et al. (1984).[1] "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[2] Journal of the American Chemical Society, 106(6), 1777-1782. Link

-

Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 25(38), 4233-4236. Link

-

Conlon, D. A., et al. (1989). "The preparation of anhydrous cerium(III) chloride." The Journal of Organic Chemistry, 54(5), 1205-1207. Link

-

Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of Thiophene Alcohols in Acidic Media

Here is the technical support center for troubleshooting the stability of thiophene alcohols in acidic media.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiophene alcohols. This resource is designed to provide in-depth, field-proven insights into the challenges associated with the stability of these compounds in acidic environments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental plans.

Section 1: The Core Problem: Understanding the Instability

This section addresses the fundamental reasons behind the instability of thiophene alcohols in the presence of acid.

Q1: I'm performing a reaction with a thiophene alcohol (e.g., 2-thiophenemethanol) in the presence of a Lewis or Brønsted acid, and my reaction mixture is turning dark brown or black. What is happening?

A1: The dark coloration and formation of insoluble material you are observing is a classic sign of acid-catalyzed polymerization.[1][2] Thiophene itself, being an electron-rich aromatic system, is susceptible to electrophilic attack, which can lead to polymerization, often described as "thiophene black" or "trimer" formation under strongly acidic conditions.[3][4]

The presence of the hydroxylmethyl group exacerbates this instability. In an acidic medium, the alcohol's hydroxyl group is protonated, turning it into a good leaving group (water). The departure of water generates a primary carbocation adjacent to the thiophene ring. This carbocation is highly reactive for two key reasons:

-

Resonance Stabilization: The carbocation is stabilized by resonance with the electron-rich thiophene ring, making its formation more favorable than a simple primary carbocation.

-

High Electrophilicity: This stabilized carbocation is a potent electrophile. It can readily attack the electron-rich C5 position of another thiophene alcohol molecule in a Friedel-Crafts-type alkylation reaction.[5][6] This process repeats, leading to the formation of oligomeric or polymeric tars.[7]

Q2: Besides polymerization, what other degradation pathways should I be aware of?

A2: While polymerization is often the most visible issue, other degradation pathways can occur, leading to complex product mixtures and low yields of your desired product.

-

Oxidation of the Alcohol: The hydroxymethyl group can be oxidized, first to the corresponding aldehyde (e.g., 3-thiophenecarboxaldehyde) and then further to the carboxylic acid.[1] This is more common if oxidizing agents are present, but can also be promoted by certain acidic conditions or impurities.

-

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form thiophene-S-oxides.[1][8] These S-oxides are reactive intermediates that can undergo further reactions, such as dimerization or rearrangement, contributing to product mixture complexity.

-

Ring Opening/Desulfurization: Under very harsh acidic conditions, particularly in the presence of certain catalysts or reagents, C-S bond cleavage can occur, leading to ring-opened products or complete removal of the sulfur atom (desulfurization).[9][10][11] This is a less common pathway in standard organic synthesis but can be a concern in fields like hydrodesulfurization research.[12]

Below is a diagram illustrating the primary degradation pathways.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. journalskuwait.org [journalskuwait.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. research.tue.nl [research.tue.nl]

Technical Support Center: Optimizing Thienylmagnesium Bromide Addition Reactions

Welcome to the technical support center for optimizing the addition of thienylmagnesium bromide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the nuances of this versatile Grignard reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, ensuring your experiments are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for adding thienylmagnesium bromide to an aldehyde or ketone?

A1: There is no single optimal temperature; it is highly substrate-dependent. However, a general starting point for the addition of thienylmagnesium bromide to aldehydes and ketones is between 0 °C and room temperature . For more sensitive substrates or when side reactions are a concern, cooling the reaction to -20 °C or even -78 °C is recommended.[1][2] Lower temperatures can enhance selectivity and minimize the formation of byproducts by controlling the high reactivity of the Grignard reagent.[1][3][4]

Q2: My reaction is sluggish at low temperatures. Can I increase the temperature?

A2: Yes, if the reaction is slow, you can gradually warm the mixture. Some reactions may require temperatures up to 40 °C or even reflux in THF (approx. 65 °C) to proceed to completion, particularly with less reactive electrophiles like certain ketones or nitriles.[5][6] However, be aware that higher temperatures can increase the rate of side reactions, such as Wurtz coupling, which leads to the formation of bithienyl.[4] It is crucial to monitor the reaction closely by TLC or LC-MS as you increase the temperature.

Q3: What are the most common side reactions when using thienylmagnesium bromide, and how can I minimize them?

A3: The most common side reactions are:

-

Wurtz Coupling: The formation of bithienyl from the reaction of thienylmagnesium bromide with unreacted 2-bromothiophene. This is more prevalent at higher temperatures. To minimize this, ensure the formation of the Grignard reagent is complete before adding the electrophile and maintain a controlled temperature during the addition.[4][7]

-

Enolization: If your aldehyde or ketone has an acidic α-proton, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate instead of the desired addition product. Running the reaction at lower temperatures can often favor the nucleophilic addition pathway.

-

Reaction with Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.[7][8]

Q4: How does the rate of addition of thienylmagnesium bromide affect the reaction?

A4: A slow, controlled addition of the Grignard reagent is critical.[7] Adding the reagent too quickly can lead to a rapid increase in temperature (a dangerous exotherm), which can promote side reactions and decrease the overall yield.[7][8] Using a syringe pump or a dropping funnel for slow, dropwise addition allows for effective heat dissipation and maintains a stable reaction temperature.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Grignard reagent (degraded by moisture/air).2. Reaction temperature is too low for the specific electrophile.3. Enolization of the carbonyl compound is the major pathway. | 1. Titrate the Grignard reagent before use to confirm its concentration. Ensure strictly anhydrous conditions.[7][8]2. After initial addition at a low temperature, slowly warm the reaction to room temperature or slightly above, monitoring by TLC/LC-MS.[5]3. Perform the addition at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. |

| Formation of Significant Biphenyl/Bithienyl Byproduct | 1. High reaction temperature favoring Wurtz coupling.2. High local concentration of the Grignard reagent during addition. | 1. Maintain a lower reaction temperature (e.g., 0 °C or below) during the addition.[4]2. Add the Grignard reagent solution dropwise and with vigorous stirring to avoid localized heating and high concentrations.[7] |

| Complex Mixture of Products | 1. Reaction temperature is too high, leading to multiple side reactions.2. The electrophile has multiple reactive sites. | 1. Repeat the reaction at a significantly lower temperature (e.g., start at -78 °C and warm slowly if necessary).[1][3]2. Consider using a protecting group strategy for other reactive functional groups on your electrophile. |

| Reaction Does Not Go to Completion | 1. Insufficient equivalents of Grignard reagent.2. The electrophile is sterically hindered or electronically deactivated. | 1. Use a slight excess (1.1-1.5 equivalents) of thienylmagnesium bromide. Confirm the concentration of your Grignard solution via titration.2. Increase the reaction temperature after the initial addition and allow for a longer reaction time (monitor progress).[5][6] |

Data-Driven Temperature Optimization

The optimal reaction temperature is a balance between reaction rate and selectivity. The following table summarizes general temperature guidelines for the addition of thienylmagnesium bromide to common electrophiles.

| Electrophile | Recommended Starting Temperature | Considerations |

| Aldehydes | -20 °C to 0 °C | Highly reactive. Lower temperatures are often sufficient and help to minimize side reactions.[9][10] |

| Ketones | 0 °C to Room Temperature | Generally less reactive than aldehydes. May require warming to drive the reaction to completion.[11] |

| Esters | -78 °C to -40 °C | Two equivalents of the Grignard will add. Low temperatures are crucial to control the reaction and prevent side reactions with the initially formed ketone. |

| Nitriles | 0 °C to 40 °C | Often require higher temperatures for the addition to occur at a reasonable rate.[5][12] |

Experimental Protocol: Temperature Scouting for Thienylmagnesium Bromide Addition

This protocol provides a framework for determining the optimal temperature for your specific substrate.

1. Reaction Setup:

-

Under an inert atmosphere (nitrogen or argon), dissolve your electrophile (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a septum.

-

Cool the solution to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

2. Grignard Addition:

-

Slowly add the thienylmagnesium bromide solution (1.1 equivalents, commercially available or freshly prepared and titrated) dropwise via a syringe while vigorously stirring.

-

Maintain the internal temperature below the specified maximum for your starting condition (e.g., <-70 °C for a -78 °C reaction).

3. Monitoring and Optimization:

-

After the addition is complete, stir the reaction at the same temperature for 30-60 minutes.

-

Take a small aliquot for analysis (e.g., TLC or LC-MS) to assess the conversion.

-

If the reaction is incomplete, allow the mixture to warm slowly (e.g., from -78 °C to -40 °C, then to 0 °C, and finally to room temperature), taking aliquots at each temperature interval to track the formation of product and byproducts.

4. Reaction Quench and Workup:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Logical Workflow for Temperature Optimization

The following diagram illustrates the decision-making process for optimizing the reaction temperature.

Caption: Workflow for optimizing thienylmagnesium bromide addition temperature.

References

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. Available at: [Link]

-

Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[7][7] Rearrangement. PMC. Available at: [Link]

-

Effect of temperature on Grignard reaction. ResearchGate. Available at: [Link]

-

2-Thienylmagnesium bromide sol. SLS Ireland. Available at: [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem. Available at: [Link]

-

Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Available at: [Link]

-

Temperature optimization with Grignard reagent. ResearchGate. Available at: [Link]

-

Stability assessment of the selected Grignard reagents. ResearchGate. Available at: [Link]

-

The Grignard Reaction. University of California, Irvine. Available at: [Link]

-

Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering. Available at: [Link]

-

(1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Organic Syntheses. Available at: [Link]

-

Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC. Available at: [Link]

-

TRANSITION METAL-CATALYZED COUPLINGS REACTIONS. Chemie Brunschwig. Available at: [Link]

-

Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. Available at: [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

-

Reactions of Allylmagnesium Reagents with Carbonyl Compounds. PMC. Available at: [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Grignard reagents undergo a general and very useful reaction with ketones. Vaia. Available at: [Link]

-

Addition to Carbonyl Compounds. Science of Synthesis. Available at: [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-チエニルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. vaia.com [vaia.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Minimizing side reactions during the workup of acid-sensitive tertiary alcohols

Technical Support Center: Organic Synthesis Division Topic: Stabilization of Acid-Sensitive Tertiary Alcohols During Workup Status: ACTIVE Ticket Priority: CRITICAL

Triage: Why is my product decomposing?

User Report: "I successfully formed a tertiary alcohol via Grignard addition, but after workup and column chromatography, NMR shows significant alkene formation (Zaitsev/Hofmann products). The alcohol peak is missing or diminished."

Root Cause Analysis: Tertiary alcohols are chemically fragile. Unlike primary or secondary alcohols, they possess a high propensity to form stable tertiary carbocations.[1] Even mild acidity—often present in standard "neutral" workup reagents like Saturated Ammonium Chloride (sat. NH₄Cl) or Silica Gel—is sufficient to protonate the hydroxyl group. This transforms the -OH into -OH₂⁺ (a good leaving group), triggering spontaneous E1 Elimination .

The Mechanism of Failure (Visualization):

Figure 1: The E1 Elimination pathway. Note that the stability of the tertiary carbocation makes this process viable even with weak acids.

Module 1: The Quench (Critical Control Point)

The Standard Protocol Flaw: Most labs use Saturated Ammonium Chloride (sat. NH₄Cl) to quench Grignard or organolithium reactions.

-

The Hidden Danger: Sat. NH₄Cl is a salt of a weak base and a strong acid.[2] Its pH is approximately 4.6 . For a robust substrate, this is fine. For a sensitive tertiary alcohol, this is an acid bath that initiates dehydration immediately upon phase contact.

Resolution Protocol: The pH-Locked Quench Replace NH₄Cl with a buffering system that maintains neutrality (pH 7–8).

Option A: Phosphate Buffer (Recommended)

This locks the aqueous phase at pH 7, preventing protonation of the alcohol.

-

Preparation: Dissolve 13.6 g

and 2.4 g -

Procedure: Cool reaction to 0°C. Add buffer dropwise. The magnesium salts will precipitate as benign phosphates or hydroxides without generating an acidic environment.

Option B: The "Inverse" Bicarbonate Quench

-

Preparation: Saturated Sodium Bicarbonate (

, pH ~8.3). -

Procedure: Pour the reaction mixture into a rapidly stirring beaker of sat.

and ice. -

Warning: This generates significant

gas. Use a vessel 3x the reaction volume to prevent overflow.

Module 2: Phase Separation & Drying

Once the organic layer is separated, it is often treated with a drying agent.[3][4] Standard agents can be "Trojan Horses" for acidity.

Comparative Analysis of Drying Agents:

| Drying Agent | Acidity/Basicity | Suitability for Tert-Alcohols | Notes |

| MgSO₄ | Slightly Acidic (Lewis Acid) | HIGH RISK | The magnesium ion can coordinate to the oxygen, catalyzing elimination in highly sensitive substrates. |

| Na₂SO₄ | Neutral | SAFE | Slower than MgSO₄ but chemically inert. |

| K₂CO₃ | Basic | EXCELLENT | Scavenges any residual acid. Ideal for acid-sensitive alcohols and amines. |

| CaSO₄ (Drierite) | Acidic | AVOID | Often contains cobalt chloride and has acidic character. |

Action Item: Switch to Anhydrous Sodium Sulfate (

Module 3: Purification (The Silica Trap)

The Problem: Standard Flash Chromatography Silica Gel (SiO₂) has a surface pH of 4.0–5.0 due to silanol groups (

Decision Tree: Selecting the Right Stationary Phase

Figure 2: Decision matrix for stationary phase selection.

Protocol: Triethylamine (TEA) Deactivation

This method neutralizes the acidic silanol sites on the silica gel.[5]

-

Slurry Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc). Add 1% v/v Triethylamine to the solvent mixture.

-

Column Packing: Slurry pack the column with this TEA-doped solvent.

-

Equilibration: Flush the column with 2–3 column volumes of the TEA-solvent. This ensures the entire silica bed is neutralized (buffered to basic pH).

-

Elution: Run the column using the TEA-doped solvent system.

-

Note: TEA is volatile and can be removed via rotary evaporation, though trace amounts may remain. If the compound is for biological assay, ensure TEA is fully removed under high vacuum.

-

Alternative: Basic Alumina

If the compound decomposes even on TEA-silica, switch to Basic Alumina (Activity Grade III) .

-

"Basic" Alumina has a surface pH of ~9–10, stabilizing the alcohol.

Frequently Asked Questions (FAQ)

Q: Can I use dilute HCl to dissolve the magnesium salts if I do it quickly? A: No. Even brief contact with strong acid (HCl) creates local pockets of low pH (<1), which is sufficient to initiate the E1 mechanism. If you have stubborn emulsions or salts, use Rochelle’s Salt (Potassium Sodium Tartrate) solution. It chelates metals effectively at neutral pH.

Q: My product is an oil and I can't remove the Triethylamine (TEA) completely. What now? A: Dissolve the oil in a neutral solvent (like diethyl ether) and wash gently with pH 7 phosphate buffer or water. This removes the water-soluble TEA without exposing the product to acid. Alternatively, dry under high vacuum (>0.1 mmHg) for 12+ hours.

Q: Does temperature matter during the quench? A: Yes. The E1 elimination rate is temperature-dependent. Always quench at 0°C or -10°C . Keep the extraction solvents cold if the substrate is extremely fragile.

References

-

Effect of Quenching Conditions on Grignard Products. Master Organic Chemistry. "Reactions of Grignard Reagents."

-

Acidity of Ammonium Chloride. Quora/Chemical Education. "How is the pH of a solution of NH4Cl determined?" (pH ~4.6 confirmed via hydrolysis equilibrium).

-

Silica Gel Acidity & Deactivation. University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography." (Describes TEA deactivation for acid-sensitive compounds).

-

Drying Agent Selection. Organic Chemistry at CU Boulder. "Drying Organic Solutions." (Classifies MgSO4 as acidic and K2CO3 as basic/safe).

-

General Reactivity of Tertiary Alcohols. LibreTexts Chemistry. "17.6: Reactions of Alcohols."[1] (Mechanistic details on E1 elimination).

Sources

- 1. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]

Validation & Comparative

1H NMR spectral analysis of 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol

[1][2]

Executive Summary & Structural Logic

Target Molecule: this compound

Chemical Formula: C

-

Thiophene Ring (2,5-disubstituted): Provides a diagnostic aromatic signature.[1][2]

-

Quaternary Chiral Center (C2): Induces diastereotopicity in the adjacent isopropyl methyl groups.

-

Tertiary Alcohol: Sensitive to solvent selection (H-bonding).[1][2]

The Analytical Challenge: The primary difficulty in analyzing this molecule lies in distinguishing it from its regioisomers (e.g., 4-methyl-2-thienyl derivatives) and resolving the diastereotopic protons of the isopropyl group, which can appear as complex multiplets in low-field instruments.[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts, follow this self-validating protocol.

Methodology

-

Solvent Selection:

-

Primary: Chloroform-d (CDCl

, 99.8% D) – Standard for chemical shift comparison.[1] -

Secondary (Validation): DMSO-d

– Required to observe the hydroxyl proton coupling and resolve overlapping aliphatic signals.

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations (>30 mg) may induce intermolecular H-bonding, shifting the –OH peak.[1]

-

Acquisition Parameters:

Detailed Spectral Assignment (The "Product")

The following assignment is based on a 400 MHz analysis in CDCl

Aromatic Region (Thiophene)

The 2,5-disubstitution pattern destroys the symmetry of the thiophene ring, creating an AB spin system.

- 6.65 ppm (1H, d, J = 3.5 Hz, H-3): The proton adjacent to the quaternary carbon (C2) is deshielded by the alcohol and alkyl bulk.

- 6.55 ppm (1H, dq, J = 3.5, 1.0 Hz, H-4): The proton adjacent to the 5-methyl group. It appears as a doublet but often shows fine splitting (quartet, J ~1 Hz) due to long-range allylic coupling with the 5-methyl group.[1]

Aliphatic Region

-

2.45 ppm (3H, d, J ~1 Hz, Thiophene-CH

- 2.05 ppm (1H, sept, J = 6.8 Hz, Isopropyl-CH): The methine proton of the isopropyl group.

-

1.80 ppm (1H, br s, -OH): Concentration-dependent.[1] Disappears upon D

-

1.55 ppm (3H, s, C2-CH

-

0.92 ppm (3H, d, J = 6.8 Hz, Isopropyl-CH

-

0.85 ppm (3H, d, J = 6.8 Hz, Isopropyl-CH

-

Note: The chiral center at C2 makes the two methyls of the isopropyl group magnetically non-equivalent.

-

Comparative Analysis: Performance vs. Alternatives

This section compares the target analysis against common "alternatives" encountered in research: Solvent Alternatives (for validation) and Isomeric Alternatives (impurities).

Comparison 1: Solvent Effects (CDCl vs. DMSO-d )

Researchers often debate which solvent provides better resolution.[1][2]

| Feature | CDCl | DMSO-d | Scientific Insight |

| -OH Signal | Broad singlet, variable position (1.5–3.0 ppm).[1] | Sharp singlet at ~5.2 ppm.[1][2] | DMSO forms strong H-bonds, "locking" the OH proton and preventing exchange, allowing for integration validation. |

| Thiophene Coupling | Clearly resolved ( | Slightly broadened due to viscosity.[2] | CDCl |

| Diastereotopic Me | CDCl |

Comparison 2: Distinguishing Regioisomers

The most common synthetic impurity is the 4-methyl-2-thienyl isomer.[1][2] Distinguishing these is critical for IP and activity claims.[2]

| Diagnostic Feature | Target: 2-(5-Me-2-thienyl) | Alternative: 2-(4-Me-2-thienyl) | Differentiation Logic |

| Aromatic Pattern | Two Doublets ( | Two Singlets (or broad singlets).[1][2] | In the 2,4-isomer, protons are at H3 and H5 (meta). Meta coupling ( |

| Thiophene Me Shift | The 5-Me is deshielded by the sulfur lone pair; 4-Me is more shielded.[1][2] |

Visualizations & Workflows

Figure 1: Spectral Assignment Logic

This workflow illustrates the decision tree for assigning the proton signals based on connectivity and magnetic environment.

Caption: Logical workflow for assigning protons and validating the 2,5-substitution pattern against the chiral isopropyl signature.

Figure 2: Solvent Selection Strategy

A self-validating loop for choosing the correct solvent based on analytical needs.[1][2]

Caption: Decision matrix for selecting CDCl3 vs. DMSO-d6 depending on the need for hydroxyl group quantification.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][4] (Standard text for coupling constants and solvent effects).

-

Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. Link[1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews. (Source for electronic effects of thiophene substituents). Link[1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for 13C and 1H shifts of thiophene derivatives).

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Alkylthienylcarbinols

For researchers and professionals in drug development and organic chemistry, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of alkylthienylcarbinols, a class of compounds with potential applications in medicinal chemistry. By understanding their fragmentation pathways, researchers can confidently identify and characterize these molecules.

This guide moves beyond a simple cataloging of fragments, delving into the mechanistic logic that governs the fragmentation process. We will explore how the interplay between the hydroxyl group, the alkyl chain, and the aromatic thienyl ring dictates the observed mass spectrum.

The Foundational Principles of Electron Ionization Fragmentation

Electron ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, forming a high-energy molecular ion (M+•) that is also a radical cation.[2] This excess energy induces fragmentation, breaking the molecular ion into a series of smaller, charged fragments and neutral radicals. The mass spectrometer detects only the charged fragments, and the resulting mass spectrum is a fingerprint of the molecule's structure.[2]

The fragmentation of the molecular ion is not random; it follows predictable pathways that favor the formation of the most stable carbocations and radicals.[3] Common fragmentation mechanisms include alpha-cleavage, dehydration, and rearrangements like the McLafferty rearrangement.[2][4]

Proposed Fragmentation Pathways of Alkylthienylcarbinols

Let us consider a generic alkylthienylcarbinol structure for our analysis. The fragmentation of these compounds is primarily dictated by the carbinol (alcohol) functional group and the stability of the thienyl ring.

Alpha-Cleavage: A Dominant Fragmentation Route

The most prominent fragmentation pathway for alcohols is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5] This is driven by the formation of a stable, resonance-stabilized oxonium ion.

For an alkylthienylcarbinol, two primary alpha-cleavage pathways are possible:

-

Cleavage of the Alkyl Chain: This involves the loss of the alkyl group as a radical, leading to the formation of a highly stable thienyl-substituted oxonium ion. This fragment is often the base peak in the mass spectrum due to its significant stability.

-

Cleavage of the Thienyl-Carbon Bond: This pathway results in the loss of the thienyl group as a radical and the formation of an alkyl-substituted oxonium ion. The relative abundance of this fragment will depend on the stability of the corresponding alkyl carbocation.

Dehydration: The Loss of Water

Another characteristic fragmentation for alcohols is the loss of a water molecule (18 Da).[2] This typically occurs through a 1,4-elimination mechanism, especially in longer-chain alcohols, leading to the formation of an alkene radical cation. The peak corresponding to [M-18]+• can be a significant indicator of the presence of a hydroxyl group.

Thienyl Ring Fragmentation

The aromatic thienyl ring itself can undergo fragmentation, although this is generally less favorable than alpha-cleavage and dehydration. Fragmentation of the thiophene nucleus can lead to characteristic ions.[6] For instance, the formation of a cyclopropenylethyne cation has been reported in the mass spectra of some thienyl derivatives.[6]

Comparative Fragmentation Patterns: The Effect of Alkyl Chain Length

To illustrate the practical application of these principles, let's compare the hypothetical mass spectra of three alkylthienylcarbinols with varying alkyl chain lengths: methyl, ethyl, and propyl.

| Compound | Molecular Ion (m/z) | [M-Alkyl]+ (m/z) | [M-18]+• (m/z) | Other Key Fragments (m/z) |

| 1-(2-thienyl)ethanol | 128 | 111 | 110 | 43 (CH3CO+) |